4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline
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Overview
Description
4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C13H21NO2 It is a derivative of aniline, featuring a methoxy group at the 4-position and a pentan-2-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyaniline and 2-pentanol.
Etherification: The 2-pentanol is converted to its corresponding alkyl halide (e.g., 2-pentyl bromide) using a halogenating agent such as phosphorus tribromide.
Nucleophilic Substitution: The alkyl halide is then reacted with 4-methoxyaniline in the presence of a base (e.g., sodium hydroxide) to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxy-2-[(pentan-2-yloxy)methyl]benzaldehyde or 4-methoxy-2-[(pentan-2-yloxy)methyl]benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and pentan-2-yloxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2-methylpentan-2-yl)aniline
- 4-Methoxy-N-(tert-pentyl)aniline
- 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline is unique due to the specific positioning of the methoxy and pentan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of these groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-methoxy-2-(pentan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C13H21NO2/c1-4-5-10(2)16-9-11-8-12(15-3)6-7-13(11)14/h6-8,10H,4-5,9,14H2,1-3H3 |
InChI Key |
WZPAKUMGLHPYCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OCC1=C(C=CC(=C1)OC)N |
Origin of Product |
United States |
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